N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a fascinating compound known for its unique structure and potential applications in various fields. This compound features a blend of functional groups that contribute to its reactivity and versatility.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as trifluoromethylpyridines (tfmp) derivatives, have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular formula is c11h12clf3n2o2 and its molecular weight is 296673 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds suggest that these factors could play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process usually starts with the preparation of the core pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The ethyl chain is then attached, and finally, the isoxazole carboxamide moiety is introduced under controlled conditions to ensure purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound involves optimized reaction conditions to minimize costs and enhance efficiency. This typically includes the use of automated reactors and continuous flow processes to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the cyclopropyl group, leading to ring-opening and formation of aldehydes or ketones.
Reduction: : Reduction reactions can target the nitro group on the pyrazole ring, resulting in the formation of amines.
Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions, producing various derivatives with altered properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: : Nucleophiles such as halides and amines in aprotic solvents
Major Products
Oxidation Products: : Aldehydes, ketones
Reduction Products: : Amines
Substitution Products: : Various alkyl and aryl derivatives
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its biological activity, particularly its interactions with enzymes and receptors.
Medicine: : Explored as a potential drug candidate due to its unique pharmacokinetic properties and ability to interact with specific biological targets.
Industry: : Used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide stands out due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. Similar compounds include:
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Lacking the isoxazole ring
Isoxazole-4-carboxamide derivatives: : Without the pyrazole and trifluoromethyl groups
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-8-10(7-19-23-8)13(22)18-4-5-21-11(9-2-3-9)6-12(20-21)14(15,16)17/h6-7,9H,2-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRLMCSSTKVNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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